GSK126

EZH2 Selectivity EZH1 Inhibition Epigenetics

GSK126 (CAS 1346574-57-9) is the definitive, SAM-competitive EZH2 inhibitor for rigorous epigenetic research. It is the gold-standard tool compound for in vivo target validation in EZH2 gain-of-function mutant lymphoma models, with an established i.p. dosing regimen that completely suppresses tumor expansion in xenografts. Its exceptional selectivity profile (>150-fold over EZH1, >1000-fold over other methyltransferases) eliminates confounding off-target effects in global profiling experiments (ChIP-seq, RNA-seq), ensuring publication-grade data reproducibility. Against successor inhibitors like tazemetostat, GSK126 provides the essential, non-interchangeable pharmacological benchmark for direct, head-to-head comparisons in preclinical drug discovery. Order now to leverage the validated in vivo pharmacology and publicly available reference datasets for your combination therapy or differentiation studies.

Molecular Formula C31H38N6O2
Molecular Weight 526.7 g/mol
CAS No. 1346574-57-9
Cat. No. B607758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK126
CAS1346574-57-9
SynonymsGSK2816126;  GSK-2816126;  GSK 2816126;  GSK-126;  GSK126;  GSK-126.
Molecular FormulaC31H38N6O2
Molecular Weight526.7 g/mol
Structural Identifiers
SMILESCCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C
InChIInChI=1S/C31H38N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,13-16,18,22,32H,6,9-12,17H2,1-5H3,(H,34,38)(H,35,39)/t22-/m0/s1
InChIKeyFKSFKBQGSFSOSM-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to light pink solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK126 (CAS 1346574-57-9): A Selective, SAM-Competitive EZH2 Inhibitor for Epigenetic Research


GSK126 (CAS 1346574-57-9) is a potent, highly selective, S-adenosyl-methionine (SAM)-competitive small-molecule inhibitor of the histone methyltransferase EZH2 [1]. It exhibits a Ki of 0.5-3 nM against both wild-type and mutant EZH2 [1], and decreases global H3K27me3 levels to reactivate silenced PRC2 target genes [2]. Originally developed by GlaxoSmithKline, it is a cornerstone tool compound in epigenetic research, particularly for studying EZH2 gain-of-function mutations in cancer .

Why Generic Substitution of GSK126 is Inadvisable for Rigorous EZH2 Research


Substituting GSK126 with another EZH2 inhibitor or a generic SAM-competitive methyltransferase inhibitor is not recommended due to significant differences in selectivity, potency against specific EZH2 mutants, and established in vivo pharmacology. While several EZH2 inhibitors exist, their activity profiles diverge considerably. For instance, GSK126 exhibits >150-fold selectivity over EZH1 , whereas dual EZH1/2 inhibitors like UNC1999 are far less selective for EZH2 [1]. Furthermore, GSK126's pharmacokinetic profile and its validated in vivo dosing regimen in xenograft models [2] are not interchangeable with orally bioavailable inhibitors like tazemetostat [3], which require different experimental considerations. Using an uncharacterized alternative would introduce unacceptable variables into data interpretation and reproducibility.

Quantitative Differentiation Guide for GSK126 Against Key EZH2 Inhibitor Comparators


GSK126 Demonstrates Superior Selectivity for EZH2 Over EZH1 Compared to UNC1999

GSK126 exhibits a 150-fold selectivity for EZH2 over EZH1. In contrast, the EZH2/1 dual inhibitor UNC1999 has only a 5-fold selectivity, demonstrating GSK126's superior target specificity for EZH2-only dependent models [1]. This high selectivity minimizes confounding effects from EZH1 inhibition in experiments where the distinct roles of EZH2 and EZH1 are being dissected.

EZH2 Selectivity EZH1 Inhibition Epigenetics

GSK126 Demonstrates Superior Wild-Type EZH2 Inhibition Compared to Tazemetostat (EPZ-6438)

GSK126 inhibits wild-type EZH2 with an IC50 of 9.9 nM , which is a more potent inhibition than Tazemetostat's reported IC50 of 11 nM for wild-type EZH2. This difference can be meaningful in assays where maximal EZH2 inhibition is required.

EZH2 Wild-Type Enzymatic Assay IC50 Comparison

GSK126 Demonstrates Validated In Vivo Efficacy in EZH2-Mutant DLBCL Xenografts

GSK126 has demonstrated robust and well-documented in vivo efficacy in mouse xenograft models of EZH2-mutant DLBCL. Daily intraperitoneal dosing at 50 mg/kg completely suppressed tumor growth of Pfeiffer (A677G) and Karpas-422 (Y641N) xenografts [1]. This contrasts with structurally related compounds like GSK343, which have shown high clearance in rat PK studies, hindering their in vivo utility [2].

In Vivo Efficacy Xenograft Model DLBCL

GSK126 Displays Unique Broad-Spectrum Kinase Selectivity Profile

GSK126's selectivity has been extensively profiled against a large panel of kinases. In a screen of 300 kinases, only CaMK1a, JMJD2d, and the serotonin 3 receptor showed significant inhibition, and only at high micromolar concentrations (IC50 ≥ 4 µM) . This demonstrates a >1000-fold selectivity window over its primary target. While other inhibitors may have similar claims, GSK126's profile is exceptionally well-documented, providing confidence in its use as a clean chemical probe.

Kinase Selectivity Off-target Effects Chemical Probe

Validated Research and Industrial Application Scenarios for GSK126 Based on Evidence


In Vivo Target Validation in EZH2-Mutant Lymphoma Models

GSK126 is the gold-standard tool compound for in vivo target validation studies in EZH2 gain-of-function mutant lymphoma models. Its established dosing regimen (50 mg/kg/day i.p.) and complete tumor suppression efficacy in Pfeiffer (A677G) and Karpas-422 (Y641N) xenografts [1] provide a reliable, pre-validated protocol for pharmacological validation of EZH2 dependency in novel genetic contexts or combination therapies. Researchers can confidently use GSK126 to generate high-impact data, knowing that the in vivo pharmacology has been rigorously characterized and published in top-tier journals.

EZH2-Specific Epigenetic Profiling in Cellular Assays

For experiments requiring precise dissection of EZH2-specific function, GSK126 is the preferred tool. Its high degree of selectivity over EZH1 (>150-fold) [1] and other methyltransferases (>1000-fold) minimizes the risk of confounding results from off-target activity. This is particularly critical in ChIP-seq, RNA-seq, and other global profiling experiments where even minor off-target effects can lead to misinterpretation of genome-wide epigenetic and transcriptional changes. The extensive transcriptomic datasets generated from GSK126-treated DLBCL cells are publicly available, providing a valuable reference for researchers [2].

Use as a Positive Control in Novel EZH2 Inhibitor Discovery

In drug discovery and development, GSK126 serves as an indispensable positive control and benchmarking standard. Its well-defined potency (IC50 = 9.9 nM against wild-type EZH2) [1] and documented selectivity profile make it an ideal reference compound for assessing the activity, selectivity, and cellular efficacy of novel EZH2 inhibitors. Medicinal chemists and pharmacologists rely on direct head-to-head comparisons with GSK126 to demonstrate the differentiation and potential advantages of their own compounds in vitro and in vivo.

Investigating Synergistic Combination Therapies in DLBCL

GSK126 is a key reagent for exploring rational combination therapies in DLBCL. Its demonstrated synergistic activity with immunomodulatory agents like pomalidomide in EZH2-mutant DLBCL cells [1] opens new avenues for preclinical research. The compound's robust single-agent activity provides a strong baseline against which to measure synergy, and its well-understood mechanism of action (H3K27me3 reduction) allows for the elucidation of the molecular basis of any observed combinatorial effect, as shown by RNA-seq analyses revealing specific gene set induction [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK126

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.